![molecular formula C24H20O4 B11159237 3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159237.png)
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with ethyl, methyl, and naphthyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methyl-7-hydroxycoumarin with 2-naphthylacetic acid under acidic conditions to form the intermediate 7-(2-naphthyl)-2-oxoethoxy-4-methylcoumarin. This intermediate is then subjected to alkylation with ethyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with DNA, potentially leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-heptyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 6-ethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
- 4-ethyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Uniqueness
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-ethyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, a derivative of chromen-2-one, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its potential therapeutic effects. This article discusses its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound can be described by the following IUPAC name and molecular formula:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H20O4 |
CAS Number | 670244-60-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chromenone Core : The initial step often includes the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide.
- Introduction of Ethyl and Methyl Groups : Alkylation reactions using alkyl halides (e.g., ethyl bromide) are performed to introduce the ethyl and methyl groups.
- Attachment of Naphthyl Group : The naphthyl moiety is introduced via a coupling reaction, often utilizing palladium-catalyzed methods.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, cell viability assays (MTT assay) indicated that it effectively reduces cell growth in various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways relevant to disease progression.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study conducted by KiranKumar et al. evaluated the cytotoxic effects of related chromenone derivatives on human cancer cell lines. The results indicated that these compounds exhibited IC50 values ranging from 5 to 15 µM, suggesting potent anticancer activity against tested cell lines .
- Mechanism of Action : Research has suggested that the mechanism of action may involve interaction with DNA, leading to intercalation and subsequent inhibition of replication processes .
Data Table: Biological Activities Summary
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenging free radicals and reducing oxidative stress | KiranKumar et al., 2018 |
Anticancer | Inhibits proliferation in cancer cell lines | KiranKumar et al., 2018 |
Enzyme Inhibition | Modulates enzyme activity affecting metabolic pathways | BenchChem Database |
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-ethyl-4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-3-20-15(2)21-11-10-19(13-23(21)28-24(20)26)27-14-22(25)18-9-8-16-6-4-5-7-17(16)12-18/h4-13H,3,14H2,1-2H3 |
InChI Key |
AYMFLMQGGSGSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C |
Origin of Product |
United States |
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